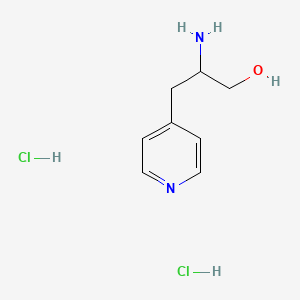

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is propan-1-ol, a three-carbon chain with a hydroxyl group (-OH) at position 1. Substitutions include:

- An amino group (-NH₂) at position 2.

- A pyridin-4-yl group (a pyridine ring substituted at position 4) at position 3.

The dihydrochloride designation indicates two hydrochloric acid molecules protonating the amino group, forming a salt. The molecular formula is C₈H₁₄Cl₂N₂O , with a molecular weight of 225.12 g/mol .

Table 1: Molecular Formula Breakdown

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| C | 8 | 96.08 (12.01 × 8) |

| H | 14 | 14.14 (1.01 × 14) |

| Cl | 2 | 70.90 (35.45 × 2) |

| N | 2 | 28.02 (14.01 × 2) |

| O | 1 | 16.00 |

| Total | 225.12 |

The pyridin-4-yl group introduces aromaticity and planarity, while the propanol backbone contributes flexibility. The dihydrochloride salt enhances aqueous solubility due to ionic interactions.

Stereochemical Considerations and Chiral Center Configuration

The compound contains one chiral center at carbon 2 (C2) of the propanol chain, bonded to:

- Amino group (-NH₂)

- Hydroxymethyl group (-CH₂OH)

- Pyridin-4-yl group

- Methylene group (-CH₂-)

Using Cahn-Ingold-Prelog priorities, substituents are ranked:

- -NH₂ (highest priority)

- Pyridin-4-yl

- -CH₂OH

- -CH₂-

The configuration at C2 determines enantiomerism. Experimental data indicate that the (S)-enantiomer is commonly synthesized, as evidenced by the dihydrochloride salt of (S)-2-amino-3-(pyridin-4-yl)propanoic acid. Racemic mixtures are not typically reported for this compound, suggesting enantiopure synthesis protocols in literature.

Stereochemical Impact on Properties

- Optical Rotation : The (S)-enantiomer exhibits specific optical activity, though exact values require experimental determination.

- Crystallinity : Chirality influences crystal packing, as seen in related pyridyl-amino alcohol derivatives.

Computational Modeling of Three-Dimensional Conformations

Computational models predict energetically accessible conformers using force fields like Merck Molecular Force Field 94s (MMFF94s). Key parameters include:

- Energy Window : Conformers within 10–25 kcal/mol of the lowest energy state are retained.

- Rotatable Bonds : The propanol backbone and pyridine ring allow flexibility, generating up to 500 conformers per molecule.

- Diverse Sampling : PubChem3D selects 10 diverse conformers to represent shape and feature variability.

Table 2: Computational Modeling Parameters

Studies validate computational conformers against experimental data (e.g., X-ray crystallography), showing Root Mean Square Deviation (RMSD) values <1.5 Å for rigid analogs. For 2-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride, the pyridine ring’s planarity reduces conformational diversity, while the propanol chain’s rotatable bonds dominate flexibility.

3D Conformer Highlights

- Pyridine Orientation : The ring adopts perpendicular or parallel orientations relative to the propanol chain.

- Intramolecular H-Bonds : Stabilize conformers between the hydroxyl group and pyridin-4-yl nitrogen.

- Ionic Interactions : Protonated amino groups form salt bridges with chloride ions in the dihydrochloride form.

Properties

IUPAC Name |

2-amino-3-pyridin-4-ylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-8(6-11)5-7-1-3-10-4-2-7;;/h1-4,8,11H,5-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIYFUYAQNMJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797171-56-2 | |

| Record name | 2-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthesis Principles

The synthesis of compounds with similar structures often involves the following steps:

- Formation of the Pyridine Ring : This can be achieved through various methods, including the condensation of aldehydes and ketones with ammonia or amines.

- Attachment of the Pyridine Ring to a Propane Chain : This may involve nucleophilic substitution or coupling reactions.

- Introduction of Amino and Hydroxyl Groups : These functional groups can be introduced through reactions such as amination and hydrolysis.

Analysis of Reaction Conditions

Reaction conditions play a crucial role in the synthesis of such compounds. Factors to consider include:

- Temperature : Ranges from -100°C to 100°C depending on the reaction type.

- Solvents : Common solvents include alcohols, ethers, and polar aprotic solvents like DMF.

- Catalysts : Palladium, nickel, or other transition metals may be used for coupling reactions.

Research Findings and Challenges

The synthesis of complex organic compounds like 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride often faces challenges such as:

- Selectivity : Ensuring the correct regiochemistry and stereoselectivity.

- Yield : Maximizing the yield while minimizing side reactions.

- Purity : Achieving high purity through efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can result in halogenated or alkylated derivatives .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.

Reagent in Organic Reactions

- It is employed as a reagent in organic synthesis, facilitating the formation of other chemical entities. For instance, it can react with electrophiles due to its nucleophilic amino group, making it useful in the development of pharmaceuticals and agrochemicals.

Biological Applications

Enzyme Inhibition Studies

- Research has indicated that 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride exhibits potential as an enzyme inhibitor. Studies have focused on its interaction with specific enzymes, providing insights into its mechanism of action and potential therapeutic benefits.

Receptor Binding Studies

- The compound has been investigated for its ability to bind to various biological receptors. Its structure allows it to form hydrogen bonds with receptor sites, which can modulate biological pathways and lead to significant physiological effects.

Medicinal Applications

Potential Therapeutic Uses

- Ongoing research suggests that this compound may have therapeutic applications in treating cognitive disorders such as Alzheimer's disease and other dementias. Its mechanism of action involves modulation of neurotransmitter systems, which is critical for cognitive function.

Analgesic Properties

- A patent has noted the use of related compounds for pain management, indicating that derivatives of 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride may also possess analgesic properties. This opens avenues for developing new pain relief medications.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various transformations makes it valuable for synthesizing compounds used in pharmaceuticals and agricultural products.

Buffering Agent in Cell Cultures

- 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is also recognized as a non-ionic organic buffering agent used in cell culture applications. It helps maintain pH levels within a desirable range (6–8.5), which is critical for cell viability and experimental consistency.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride, differing in substituents or backbone modifications:

Key Observations:

- Pyridine vs.

- Aromatic Amines: The (S)-2-Amino-3-(4-aminophenyl)propan-1-ol features a para-aminophenyl group, which enhances electron density and may increase susceptibility to electrophilic substitution reactions compared to the pyridinyl analog .

- Ester Derivatives: Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride contains a carboxylate ester, which could improve lipophilicity but reduce hydrolytic stability relative to the hydroxyl group in the target compound .

Physicochemical Properties

- Solubility: The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogs like (S)-2-Amino-3-(4-aminophenyl)propan-1-ol.

- Stability : The pyridine ring’s aromaticity may confer greater thermal stability compared to aliphatic amines or ester-containing derivatives.

Biological Activity

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by an amino group, a hydroxyl group, and a pyridine ring, enables interactions with various biological targets, including receptors and enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride primarily involves its ability to modulate the activity of specific molecular targets within cells. The compound can bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways. This interaction may offer therapeutic benefits for neurological disorders by enhancing or inhibiting neurotransmitter activity.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may affect neurotransmitter systems, which is crucial for treating conditions like depression and anxiety.

- Enzyme Interaction : It can interact with various enzymes, potentially altering metabolic pathways and cellular functions.

Biological Activity Overview

The biological activities of 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride can be categorized into several key areas:

-

Neuropharmacology :

- Exhibits potential effects on neurotransmitter systems, indicating relevance for neurological disorders.

- May enhance cognitive functions through modulation of synaptic transmission.

-

Antioxidant Properties :

- The compound shows antioxidant activity, which can protect cells from oxidative stress and damage.

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study investigated the effects of 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride on neuronal signaling pathways. It was found that the compound significantly modulated the release of neurotransmitters in vitro, leading to enhanced synaptic plasticity. These findings suggest its potential as a therapeutic agent for cognitive enhancement and neuroprotection.

Comparative Analysis with Similar Compounds

The structural uniqueness of 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride distinguishes it from similar compounds. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(pyridin-2-yl)propan-1-ol | Different position of the pyridine ring | Varies; less neuroactive |

| 3-Amino-3-(pyridin-4-yl)propan-1-ol | Similar but with altered functional groups | Potentially similar effects |

This comparison highlights how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves reductive amination or nucleophilic substitution of pyridine derivatives with amino alcohols. Key variables include:

- Catalyst selection : Palladium or nickel catalysts for hydrogenation steps to reduce intermediates like Schiff bases .

- Temperature control : Maintain 0–5°C during amine protection/deprotection to minimize side reactions .

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate the dihydrochloride salt .

Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of pyridine precursor to amino alcohol) and monitoring pH during salt formation (target pH 4–5) .

Advanced: How can contradictions between experimental NMR data and computational predictions be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, proton exchange, or conformational flexibility. Address these by:

- Solvent standardization : Use deuterated DMSO or D₂O for NMR to match computational solvent models .

- DFT calculations : Perform geometry optimization at the B3LYP/6-31G* level to predict coupling constants and compare with experimental H NMR .

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify rotamers or tautomers causing signal splitting .

Basic: What safety protocols are critical for handling hygroscopic derivatives of this compound?

Methodological Answer:

- Storage : Use desiccators with silica gel or molecular sieves at –20°C to prevent deliquescence .

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: What strategies ensure stability during long-term storage under varying pH and temperature?

Methodological Answer:

- Accelerated stability studies : Incubate samples at 40°C/75% RH for 6 months and analyze degradation via LC-MS. Identify major degradation products (e.g., pyridine ring oxidation) .

- Buffered solutions : Store lyophilized powder at pH 5–6 (acetate buffer) to minimize hydrolysis .

- Light sensitivity : Use amber vials to prevent photodegradation of the pyridine moiety .

Basic: Which analytical techniques validate purity and structural integrity?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refining crystal structures; ensure R-factor < 5% .

- HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to assess purity (>98%) .

- Elemental analysis : Confirm stoichiometry (C, H, N, Cl) within 0.3% of theoretical values .

Advanced: How can retrosynthetic analysis guide the design of novel analogs?

Methodological Answer:

- Disconnections : Target the C–N bond between pyridine and propanolamine. Use 4-pyridinecarboxaldehyde and 2-nitroethanol as precursors, followed by nitro reduction and HCl salt formation .

- Functional group interconversion : Replace the hydroxyl group with protected amines (e.g., Boc) for diversification .

- SAR studies : Modify the pyridine ring (e.g., fluorination at C2) to enhance bioavailability .

Advanced: How are reaction intermediates characterized to troubleshoot low yields?

Methodological Answer:

- In-situ monitoring : Use FTIR to track carbonyl intermediates (e.g., Schiff base formation at 1650 cm) .

- Mass spectrometry : Identify byproducts (e.g., over-reduced amines or dimerization) via ESI-MS in positive ion mode .

- Kinetic studies : Vary reaction time and temperature to isolate rate-limiting steps (e.g., imine formation vs. reduction) .

Advanced: How can thermodynamic data resolve discrepancies in solubility studies?

Methodological Answer:

- Van’t Hoff analysis : Measure solubility at 4–40°C to calculate ΔH and ΔS. Compare with COSMO-RS predictions .

- Co-solvent systems : Optimize ethanol/water ratios (e.g., 70:30 v/v) using Hansen solubility parameters .

- Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms with higher solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.